molecular formula C17H27ClN6S B15181425 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride CAS No. 81921-84-8

5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride

Cat. No.: B15181425
CAS No.: 81921-84-8
M. Wt: 383.0 g/mol
InChI Key: JHYFBHDSJIWJDE-UHFFFAOYSA-M
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Description

5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride is a synthetic organic compound known for its unique structural features and diverse applications This compound belongs to the class of azo dyes, characterized by the presence of an azo group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride typically involves the following steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 4-(dimethylamino)aniline to form the corresponding diazonium salt. This is achieved by treating 4-(dimethylamino)aniline with sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1,3,4-thiadiazolium chloride in the presence of a base such as sodium acetate. This results in the formation of the azo compound.

    Introduction of Diisopropylamino Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the azo group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous medium or thiolate ions in organic solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thiadiazolium compounds.

Scientific Research Applications

5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride has diverse applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including spectrophotometry and chromatography.

    Biology: Employed as a staining agent for biological specimens, aiding in the visualization of cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the manufacturing of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its azo and thiadiazolium groups.

    Pathways Involved: It can modulate biochemical pathways by altering the activity of specific enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminoazobenzene-4’-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of the thiadiazolium ring.

    5-((4-(Dimethylamino)phenyl)imino)-8(5H)-quinolinone: Contains a quinolinone ring instead of the thiadiazolium ring.

Uniqueness

    Structural Features: The presence of both the thiadiazolium ring and the azo group makes 5-(Diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium chloride unique compared to other similar compounds.

    Chemical Reactivity:

Properties

CAS No.

81921-84-8

Molecular Formula

C17H27ClN6S

Molecular Weight

383.0 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;chloride

InChI

InChI=1S/C17H27N6S.ClH/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;/h8-13H,1-7H3;1H/q+1;/p-1

InChI Key

JHYFBHDSJIWJDE-UHFFFAOYSA-M

Canonical SMILES

CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.[Cl-]

Origin of Product

United States

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